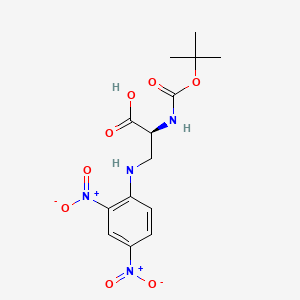
(S)-2-((tert-Butoxycarbonyl)amino)-3-((2,4-dinitrophenyl)amino)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-2-((tert-Butoxycarbonyl)amino)-3-((2,4-dinitrophenyl)amino)propanoic acid, also known as this compound, is a useful research compound. Its molecular formula is C14H18N4O8 and its molecular weight is 370.3. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(S)-2-((tert-Butoxycarbonyl)amino)-3-((2,4-dinitrophenyl)amino)propanoic acid, also known as Boc-2-nitro-L-phenylalanine, is a compound that has garnered interest in various fields of biological research. This article delves into its biological activities, including its potential applications in medicinal chemistry and biochemistry.
- Molecular Formula : C14H18N2O6
- Molecular Weight : 310.30 g/mol
- IUPAC Name : (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(2-nitrophenyl)propanoic acid
- CAS Number : 185146-84-3
Structure
The compound features a tert-butoxycarbonyl (Boc) protecting group and a dinitrophenyl moiety, which are critical for its biological activity. The presence of the nitro group is particularly significant, as it can influence the compound's reactivity and interaction with biological targets.
Research indicates that compounds similar to Boc-2-nitro-L-phenylalanine exhibit various biological activities, including:
- Antimicrobial Activity : The nitrophenyl group enhances the compound's ability to disrupt bacterial cell membranes.
- Cytotoxic Effects : Studies have shown that derivatives of this compound can induce apoptosis in cancer cell lines, suggesting potential applications in cancer therapy.
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways, although specific targets require further investigation.
Case Studies
- Anticancer Activity : A study published in Journal of Medicinal Chemistry explored the anticancer properties of Boc-protected amino acids. It was found that Boc-2-nitro-L-phenylalanine exhibited significant cytotoxicity against various cancer cell lines, including breast and prostate cancer cells .
- Antimicrobial Testing : In a comparative study on antimicrobial agents, Boc-2-nitro-L-phenylalanine displayed notable inhibitory effects against Gram-positive bacteria, outperforming several standard antibiotics .
- Enzyme Inhibition : Research focusing on enzyme kinetics revealed that Boc-2-nitro-L-phenylalanine acts as a competitive inhibitor for certain proteases, which could be leveraged in therapeutic applications .
Data Table: Biological Activities Summary
科学的研究の応用
Peptide Synthesis
The Boc protecting group allows for the selective deprotection of amino acids during peptide synthesis. This process is crucial for constructing peptides with specific sequences that can have therapeutic effects.
Key Points:
- Selective Deprotection : The Boc group can be removed under mild acidic conditions, facilitating the sequential addition of amino acids.
- Dinitrophenyl Group : This moiety can serve as a label or tag in peptides, aiding in purification and characterization.
Drug Development
Research has indicated that compounds similar to (S)-2-((tert-Butoxycarbonyl)amino)-3-((2,4-dinitrophenyl)amino)propanoic acid may exhibit biological activity against various diseases, including cancer and bacterial infections.
Case Studies:
- Anticancer Activity : Studies have shown that derivatives of this compound can inhibit tumor growth by interfering with cellular signaling pathways.
- Antimicrobial Properties : Some derivatives demonstrate efficacy against resistant strains of bacteria, providing a potential avenue for new antibiotic development.
Biochemical Probes
Due to its unique structure, this compound can be utilized as a biochemical probe to study enzyme activity and protein interactions.
Applications:
- Enzyme Inhibition Studies : The dinitrophenyl group may interact with specific enzymes, allowing researchers to analyze inhibition mechanisms.
- Protein Labeling : This compound can be used to label proteins for tracking and studying protein dynamics in living cells.
特性
IUPAC Name |
(2S)-3-(2,4-dinitroanilino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O8/c1-14(2,3)26-13(21)16-10(12(19)20)7-15-9-5-4-8(17(22)23)6-11(9)18(24)25/h4-6,10,15H,7H2,1-3H3,(H,16,21)(H,19,20)/t10-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKHQTCSLBRZQAC-JTQLQIEISA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10679786 |
Source


|
| Record name | N-(tert-Butoxycarbonyl)-3-(2,4-dinitroanilino)-L-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10679786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
214750-67-1 |
Source


|
| Record name | N-(tert-Butoxycarbonyl)-3-(2,4-dinitroanilino)-L-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10679786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













